molecular formula C10H8O3 B3420493 (E)-2-oxo-4-phenylbut-3-enoic acid CAS No. 1914-59-6

(E)-2-oxo-4-phenylbut-3-enoic acid

Cat. No. B3420493
CAS RN: 1914-59-6
M. Wt: 176.17 g/mol
InChI Key: YQOUMBVFEWZLME-VOTSOKGWSA-N
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Description

Organic compounds like this one are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a type of α,β-unsaturated carbonyl compound, which contains a carbon-carbon double bond (the “ene” part) and a carbonyl group (the “oxo” part).



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product from simpler starting materials. The exact synthesis pathway would depend on the specific reactions that this compound undergoes.



Molecular Structure Analysis

The molecular structure of a compound is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.



Chemical Reactions Analysis

This involves studying the reactions that the compound can participate in. For α,β-unsaturated carbonyl compounds, typical reactions include additions to the carbon-carbon double bond and nucleophilic addition to the carbonyl group.



Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups.


Scientific Research Applications

Asymmetric Hydrogenation

(E)-2-oxo-4-phenylbut-3-enoic acid can undergo asymmetric hydrogenation to produce 2-hydroxy-4-arylbutanoic acids. This process, achieved using a ruthenium catalyst with SunPhos as the chiral ligand, results in high enantioselectivity and efficiency. This method provides a useful approach for synthesizing intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Synthesis of Nonproteinogenic Amino Acids

The compound can be transformed into corresponding (S)-2-amino acids using recombinant Escherichia coli cells over-expressing aromatic transaminase. This process yields high enantiomeric purity and is useful in synthesizing nonproteinogenic amino acids, demonstrating its potential in bioengineering applications (Fadnavis, Seo, Seo, & Kim, 2006).

Decarboxylation Studies

Studies on the decarboxylation of related compounds, such as 2,2-dimethyl-4-phenylbut-3-enoic acid, have contributed to the understanding of kinetic isotope effects in chemical reactions. These studies are important for grasping the fundamental aspects of chemical kinetics and reaction mechanisms (Bigley & Thurman, 1967).

Antifungal Activity

Derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid, such as (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, have been synthesized and evaluated for their antifungal activity. These compounds have shown effectiveness against fungi like Mucor plumbeus, indicating potential applications in combating fungal infections and in agricultural fungicides (Paz, Cajas-Madriaga, Torres, Moreno, Fernández, Becerra, & Silva, 2013).

Luminescent Molecular Crystals

Synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives has been used in the creation of organic molecular crystals with highly stable photoluminescence. These crystals exhibit long-term stability in ambient conditions, making them relevant in the field of materials science, particularly for applications requiring stable luminescent materials (Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, & Shipilovskikh, 2021).

Inhibitory Studies Against Various Strains

Compounds derived from (E)-2-oxo-4-phenylbut-3-enoic acid have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. The efficacy of these compounds in various biological applications is attributed to the interactive sites of the ligand that can interact with DNA, suggesting potential in pharmaceutical and agrochemical applications (ur-Rehman, Hussain, Rauf, Tahir, & Ali, 2012).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This could involve looking at the compound’s toxicity, flammability, and environmental impact.


Future Directions

Future research on this compound could involve finding new synthesis methods, studying new reactions, or exploring potential applications (for example, in medicine or materials science).


Please note that this is a general overview and the specifics could vary for “(E)-2-oxo-4-phenylbut-3-enoic acid”. For detailed information, it would be necessary to consult scientific literature or databases. If you have access to a specific paper or database, I could help you understand the information presented there.


properties

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOUMBVFEWZLME-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901608
Record name NoName_741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-oxo-4-phenylbut-3-enoic acid

CAS RN

1914-59-6, 17451-19-3
Record name (3E)-2-Oxo-4-phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC53200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Sodium pyruvate (60.5 g, 0.55 mol) was first added to a cold (0° C.) 1N aqueous solution of sodium hydroxide (550 ml). Benzaldehyde (53 g, 0.55 mol) was then added at such a rate that the temperature was maintained below 5° C. The reaction mixture was then aged four hours at 0° C. with good agitation. Following the age period, the mixture was acidified to pH 1.0 with 6N HCl maintaining a temperature of 0°-5° C. After acidification, the benzalpyruvic acid product was extracted with 500 ml ethyl acetate. Yield: 75-77% by HPLC analysis. Anal. Calcd. for C10H7O3K: C, 56.08; H, 3.30; K, 18.21. Found: C, 56.11; H, 3.31; K, 18.20. 1H NMR (acetone-d6) δ: 7.2 (d, 1H), 7.8 (d, 1H), 7.5 (s, 5H). IR (KBr) cm-1 : 3500sb, 3050-2900s, 1740s, 1695s, 1230s, 1020s.
Quantity
60.5 g
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550 mL
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53 g
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Yield
75%

Synthesis routes and methods II

Procedure details

Furthermore, the pyruvic acid compound (I) can also be produced, for example, in accordance with: (1) the process in which benzaldehyde and sodium pyruvate are condensed together to give benzalpyruvic acid, and the benzalpyruvic acid is then reacted with ethyl chloroformate to give ethyl benzalpyruvate, and the ethyl benzalpyruvate is then reduced [EP387058]; or (2) the process in which phenetyl bromide is reacted with carbon monoxide in the presence of a cobalt carbonyl catalyst [J. Mol. Cat., 88, 295(1994)]. The process for producing the pyruvic acid compound (I) as the starting material is not limited to these processes, either of which can be used as the production process for the starting material in the present invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
NW Fadnavis, SH Seo, JH Seo, BG Kim - Tetrahedron: Asymmetry, 2006 - Elsevier
2,4-Dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid are converted to the corresponding (S)-2-amino acids by recombinant Escherichia coli whole cells over-expressing …
Number of citations: 36 www.sciencedirect.com
G Faita, M Mella, M Toscanini, G Desimoni - Tetrahedron, 2010 - Elsevier
The asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates (1a–c) and activated benzenes (2a–d) has been efficiently catalyzed by the Sc III triflate complex …
Number of citations: 22 www.sciencedirect.com
CJ Moreno, S Gittings, D Schollmeyer… - Advanced Synthesis …, 2023 - Wiley Online Library
Chiral 2‐hydroxy‐4‐arylbut‐3‐enoic acid derivatives are important precursors for the synthesis of angiotensin converting enzyme (ACE) inhibitors, such as enalapril, lisinopril, cilapril or …
Number of citations: 2 onlinelibrary.wiley.com
G Desimoni, G Faita, M Toscanini… - Chemistry–A European …, 2008 - Wiley Online Library
The asymmetric Friedel–Crafts reaction between a series of substituted indoles 2 a–l and methyl (E)‐2‐oxo‐4‐aryl‐3‐butenoates 3 a–c has been efficiently catalyzed by the scandium(III…
R Cincinelli, L Scaglioni, NA Arnold, S Dallavalle - Tetrahedron letters, 2011 - Elsevier
… A first attempt to prepare E-2-oxo-4-phenylbut-3-enoic acid following a reported enzymatic resolution 5 failed, giving only the recovery of starting material. Thus, we planned to use (−)-…
Number of citations: 10 www.sciencedirect.com
G Desimoni, G Faita, M Toscanini… - Chemistry–A European …, 2007 - Wiley Online Library
The cycloaddition between methyl (E)‐2‐oxo‐4‐aryl‐3‐butenoates (2 a–d) and cyclopentadiene, in addition to the expected normal Diels–Alder (DA) adducts endo‐3 a–d and exo‐4 a–…
L Zhu, H Chen, Q Meng, W Fan, X Xie, Z Zhang - Tetrahedron, 2011 - Elsevier
The Ru-catalyzed asymmetric hydrogenation of 2-oxo-4-arybutanoic acids to afford 2-hydroxy-4-arybutanoic acids was accomplished by employing SunPhos as chiral ligand and 1 M …
Number of citations: 21 www.sciencedirect.com
H Audrain, J Thorhauge, RG Hazell… - The Journal of Organic …, 2000 - ACS Publications
A catalytic enantioselective inverse-electron demand hetero-Diels−Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich alkenes catalyzed by chiral bisoxazolines in …
Number of citations: 194 pubs.acs.org
AA El-Tombary, YS Abdel-Ghany, ASF Belal… - Medicinal Chemistry …, 2011 - Springer
In search for novel anti-cancer and anti-microbial agents with promising pharmacotoxicological profile, the synthesis of some substituted 4-halofuran-2(5H)-ones (8a–l, 9, 11) and …
Number of citations: 32 link.springer.com
D Gao, W Song, J Wu, L Guo, C Gao, J Liu… - Angewandte …, 2022 - Wiley Online Library
L‐Homophenylalanine (L‐HPA) is a vital building block for the synthesis of numerous chiral drugs. However, the high cost of starting materials limits the industrial production of L‐HPA. …
Number of citations: 8 onlinelibrary.wiley.com

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